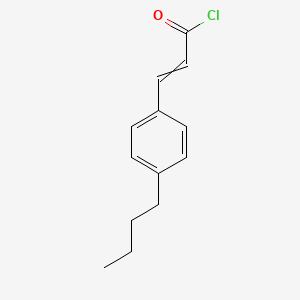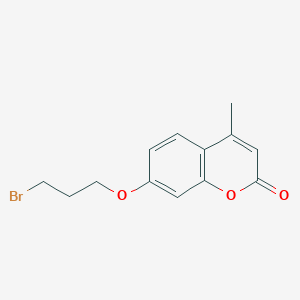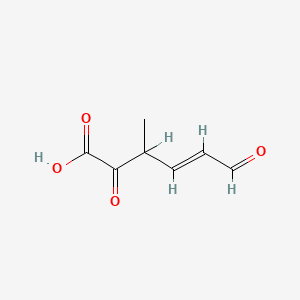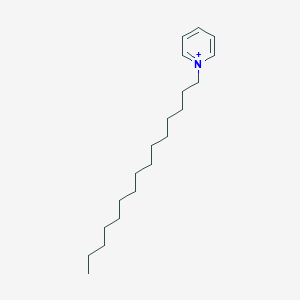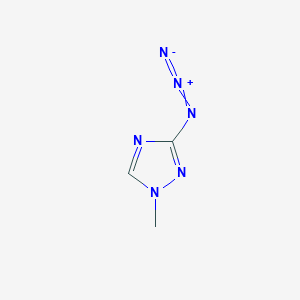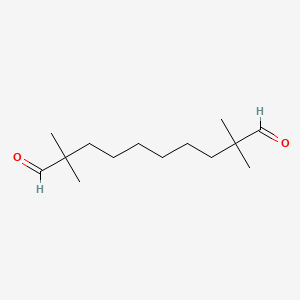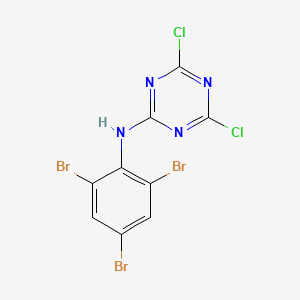
7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include alkylation, cyclization, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial to achieve efficient production. Advanced purification techniques like crystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
57076-66-1 |
|---|---|
Fórmula molecular |
C15H22N4O3 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
7-(3-oxobutyl)-1,3-di(propan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9(2)18-13-12(14(21)19(10(3)4)15(18)22)17(8-16-13)7-6-11(5)20/h8-10H,6-7H2,1-5H3 |
Clave InChI |
YUYJADXHLDWTIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C(=O)N(C1=O)C(C)C)N(C=N2)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


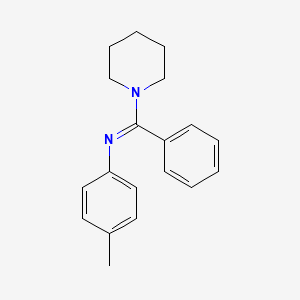
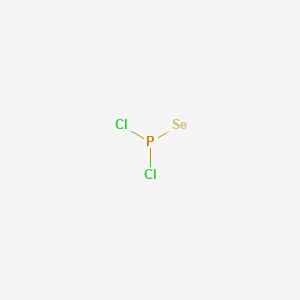
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
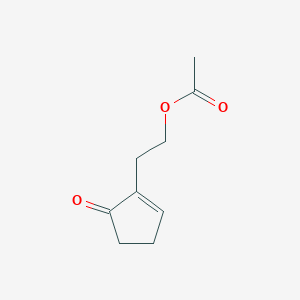
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
